Home > Products > Screening Compounds P40686 > Ranatuerin-2BYb precursor
Ranatuerin-2BYb precursor -

Ranatuerin-2BYb precursor

Catalog Number: EVT-244639
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to Ranatuerin-2BYb in Amphibian Innate Immunity

Antimicrobial Peptides (AMPs) as Critical Defense Mechanisms in Amphibian Skin Secretions

Amphibian skin serves as a primary immunological barrier against environmental pathogens, with granular glands synthesizing and secreting a diverse array of antimicrobial peptides (AMPs). These peptides constitute a fundamental component of innate immunity, providing rapid defense against bacteria, fungi, and viruses in the microbially challenging environments amphibians inhabit [2] [3]. Ranatuerin-2BYb precursor belongs to the ranatuerin-2 family—cationic, hydrophobic peptides characterized by their ability to form amphipathic α-helices in membrane-mimetic environments [4] [7]. Upon secretion, this precursor undergoes post-translational processing to yield the mature bioactive peptide, which exhibits broad-spectrum antimicrobial activity through mechanisms involving membrane permeabilization [1]. The ecological necessity of this defense system is underscored by its role in combating Batrachochytrium dendrobatidis, a pathogenic fungus implicated in global amphibian declines, where AMP effectiveness correlates with species survival rates [2].

Evolutionary Significance of Ranatuerin-2 Family in Rana Species

Molecular phylogenetic analyses reveal that ranatuerin-2 peptides have diversified through repeated gene duplication events within the genus Rana, resulting in significant structural heterogeneity across geographically isolated populations [4] [5]. This diversity is exemplified by variants including ranatuerin-2CSa (from Rana cascadae), ranatuerin-2Vb (from Rana virgatipes), and the subject peptide ranatuerin-2BYb. The ranatuerin-2 family exhibits distinct evolutionary patterns compared to other ranid AMP families (e.g., esculentin, brevinin), with evidence of positive selective sweeps at specific loci that suggest adaptive evolution in response to pathogen pressures [5]. This selective pressure has maintained a conserved C-terminal cyclic domain stabilized by a disulfide bond (Cys²⁴-Cys²⁹ in ranatuerin-2Vb) while allowing amino acid substitutions elsewhere in the molecule, balancing functional optimization against mutational load [5] [8]. The structural variations observed across species serve as valuable taxonomic and phylogenetic markers, enabling researchers to reconstruct evolutionary relationships within complex frog groups like the Rana esculenta complex [4].

Table 1: Comparative Features of Ranatuerin-2 Variants

VariantSource SpeciesAmino Acid SequenceKey Structural FeaturesAntimicrobial Spectrum
Ranatuerin-2CSaRana cascadaeGILSSFKGVAKGVAKDLAGKLLETLKCKITGCFull-length helix-turn-helix (residues I²-L²¹, L²²-L²⁵, K²⁶-T³⁰)E. coli (MIC=5µM), S. aureus (MIC=10µM)
Ranatuerin-2VbRana virgatipesGVFLDALKGVGKGVAVSLLNGLKCKLGVCDisulfide bond (Cys²⁴-Cys²⁹), amidated C-terminusBroad-spectrum activity against Gram-negative and Gram-positive bacteria
Ranatuerin-2PbRana pipiensSFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRTC-terminal "Rana box" motifMRSA, E. faecalis, P. aeruginosa, C. albicans
Ranatuerin-2BYbRana sp. (Unspecified)(Precursor sequence)Presumed C-terminal cyclic domainResearch ongoing (therapeutic candidate)

Research Gaps and Therapeutic Potential of Ranatuerin-2BYb Precursor

Despite extensive characterization of related ranatuerins, significant knowledge gaps persist regarding ranatuerin-2BYb specifically. Its complete primary structure, post-translational modifications, and conformational dynamics remain incompletely resolved [4]. The therapeutic promise of this peptide family is highlighted by ranatuerin-2Pb analogues demonstrating rapid bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) through membrane permeabilization without significant hemolysis—a critical selectivity advantage over conventional antibiotics [1]. RPb, an 18-residue C-terminal fragment of ranatuerin-2Pb (SFLTTVKKLVTNLAAL-NH₂), exemplifies this potential, showing potent antibiofilm activity and in vivo efficacy in reducing mortality in Galleria mellonella infection models [1]. The ranatuerin-2BYb precursor likely shares these advantageous mechanisms while offering unexplored therapeutic avenues, particularly in oncology where amphibian AMPs show selective cytotoxicity against cancer cell lines via membrane disruption and apoptosis induction [9]. Key research priorities include elucidating its membrane interaction mechanisms using biophysical approaches, structural optimization to enhance stability, and evaluation against multidrug-resistant pathogens within the One Health framework.

Table 2: Therapeutic Action Mechanisms of Ranatuerin Peptides

MechanismExperimental EvidenceTherapeutic AdvantageResearch Models
Membrane PermeabilizationSYTOX green uptake in S. aureus; rapid kinetics (<30 min) [1]Bypasses intracellular resistance mechanisms; broad-spectrum activityIn vitro microbiological assays; liposome models
Biofilm DisruptionInhibition of S. aureus biofilm formation at sub-MIC concentrations [1]Addresses chronic infections resistant to conventional antibioticsMBIC assays; confocal microscopy
Apoptosis InductionCaspase activation in A549 lung cancer cells (temporin-SHf model) [9]Selective cytotoxicity against malignant cellsCancer cell lines; mitochondrial assays
ImmunomodulationProposed DAMP release from damaged pathogens/cells [9]Potential adjuvant effects; synergy with conventional therapiesIn vivo infection models (e.g., G. mellonella)
Angiogenesis InhibitionReduced tumor vascularization in cancer models [9]Antimetastatic effects for solid tumorsEndothelial tube formation assays

The molecular basis for ranatuerin-2BYb's selectivity likely resides in its amphipathic architecture, which preferentially targets anionic bacterial membranes and cancer cell phospholipids over zwitterionic mammalian cell membranes [7] [9]. NMR studies of ranatuerin-2CSa reveal a helix-turn-helix motif in membrane-mimetic environments, with hydrophobic residues (e.g., Phe³, Leu⁶, Val¹⁰) clustered on one face and cationic residues (e.g., Lys⁸, Lys¹², Lys¹⁶) on the opposing face [7]. This structural motif facilitates pore formation through the "toroidal pore" model, where peptide helices induce membrane curvature leading to bilayer collapse [3]. Despite these advances, ranatuerin-2BYb-specific challenges include susceptibility to proteolytic degradation, potential toxicity at therapeutic concentrations, and scale-up limitations—problems potentially addressable through rational design of stabilized analogues like the successful RPb modification (C-terminal amidation) [1] [8]. Contemporary research must also explore synergistic interactions with conventional antibiotics and immunotherapies, leveraging ranatuerin-2BYb's multifaceted mechanisms to combat antimicrobial resistance while addressing fundamental questions about its ecological role in amphibian immune defense.

Properties

Product Name

Ranatuerin-2BYb precursor

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.